molecular formula C14H15FN4O2S B2454226 4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide CAS No. 1251612-97-1

4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide

Cat. No.: B2454226
CAS No.: 1251612-97-1
M. Wt: 322.36
InChI Key: UJUJABQSHNLLSO-UHFFFAOYSA-N
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Description

4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide is a synthetic organic compound that belongs to the class of isothiazole derivatives. Isothiazoles are heterocyclic compounds containing a sulfur and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an amino group, an ethyl group, and a fluorobenzyl group attached to the isothiazole ring, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper, may be used to facilitate these transformations under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N5-[2-(4-morpholinyl)ethyl]-N5-[1-oxo-1-[(phenylmethyl)amino]propan-2-yl]isothiazole-3,5-dicarboxamide
  • 4-amino-N3-ethyl-N5-(2-chlorobenzyl)isothiazole-3,5-dicarboxamide

Uniqueness

4-amino-N3-ethyl-N5-(2-fluorobenzyl)isothiazole-3,5-dicarboxamide is unique due to the presence of the fluorobenzyl group, which can impart distinct chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable molecule for various applications .

Properties

IUPAC Name

4-amino-3-N-ethyl-5-N-[(2-fluorophenyl)methyl]-1,2-thiazole-3,5-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4O2S/c1-2-17-13(20)11-10(16)12(22-19-11)14(21)18-7-8-5-3-4-6-9(8)15/h3-6H,2,7,16H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUJABQSHNLLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=NSC(=C1N)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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